N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-17-14-18(2)22(19(3)15-17)33(31,32)28-13-7-5-9-21(28)10-12-26-23(29)24(30)27-16-20-8-4-6-11-25-20/h4,6,8,11,14-15,21H,5,7,9-10,12-13,16H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFIBWHPBSZCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable cyclizing agent.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction involving pyridine-2-carboxaldehyde and the piperidine intermediate.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mesitylsulfonyl group or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-2-carboxaldehyde in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Chemical Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The mesitylsulfonyl group and the pyridine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key structural differences and similarities between the target compound and related oxalamides:
Key Insights
Antiviral Activity :
- The target compound shares structural motifs with HIV entry inhibitors (e.g., piperidine and oxalamide cores) but differs in substituents. Antiviral oxalamides in and feature chlorophenyl and thiazol groups, which are critical for binding to viral glycoproteins. The mesitylsulfonyl group in the target compound may alter pharmacokinetics (e.g., increased lipophilicity) but could reduce solubility compared to hydrochloride salts used in antiviral analogs .
Flavoring Agents: S336 and related compounds () prioritize aromatic substituents (e.g., dimethoxybenzyl) for taste receptor activation (hTAS1R1/hTAS1R3). The target compound’s mesitylsulfonyl group is bulkier and less likely to engage in flavor-related interactions, suggesting divergent applications. Regulatory evaluations indicate that oxalamides with methoxybenzyl groups exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to predictable metabolic pathways .
Toxicity Profiles :
- N1,N2-Di(pyridin-2-yl)oxalamide () demonstrates acute oral toxicity (H302) and irritation hazards, likely due to its dual pyridyl groups. The target compound’s mesitylsulfonyl moiety may mitigate these risks by reducing reactivity, though sulfonamides can occasionally exhibit idiosyncratic toxicity .
Metabolism and Stability :
- The mesitylsulfonyl group may resist oxidative metabolism compared to methoxybenzyl or hydroxymethyl-thiazol groups in other oxalamides. This could enhance half-life but requires validation via enzymatic assays (e.g., CYP inhibition), as seen in structurally related S5456 (51% CYP3A4 inhibition at 10 µM; ).
Research Findings and Gaps
- Antiviral Potential: No direct data exist for the target compound, but piperidine-sulfonamide hybrids are known protease inhibitors. Comparative studies with compounds are needed to evaluate HIV entry inhibition.
- Toxicological Data : The mesitylsulfonyl group’s safety profile remains uncharacterized. Testing in rodent models (analogous to protocols) is essential.
Biological Activity
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety linked to a pyridine ring. The molecular formula is C₁₅H₁₈N₂O₃S, and its molecular weight is approximately 318.38 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest (G2/M phase) |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that it could be developed as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. This suggests potential for treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells after treatment with the compound.
Case Study 2: Antibacterial Efficacy
In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it could effectively reduce bacterial load in infected tissue samples, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of key signaling pathways involved in cell proliferation and survival.
- Modulation of inflammatory cytokines , leading to reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
